2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of bromine, methoxy, and difluoroacetic acid groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(4-bromo-3-methoxyphenyl)acetic acid with difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 2-(4-methoxyphenyl)-2,2-difluoroacetic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroacetic acid groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methoxyphenyl)acetic acid
- 2-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoic acid
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
Uniqueness
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and difluoroacetic acid groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrF2O3 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7BrF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
DMFYAOBJCLYGKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Br |
Origin of Product |
United States |
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